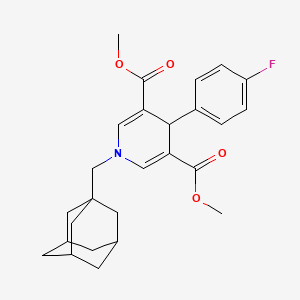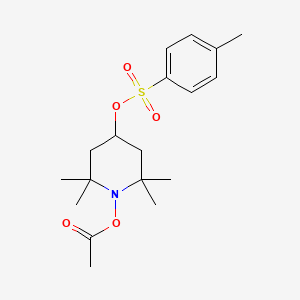![molecular formula C23H29F3N2OS B4294633 2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol](/img/structure/B4294633.png)
2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol
Descripción general
Descripción
2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol is a chemical compound that is widely used in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol has a variety of biochemical and physiological effects. Some of the key effects include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of various cancer cells.
2. Neuroprotective properties: It has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
3. Anti-inflammatory properties: It has been shown to reduce inflammation in various tissues, including the brain, liver, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol has several advantages and limitations for lab experiments. Some of the key advantages include:
1. It is a highly selective and potent compound.
2. It has a wide range of biological effects, making it an important tool for studying various biological processes.
3. It is relatively easy to synthesize and purify.
Some of the key limitations of this compound include:
1. It can be toxic at high concentrations.
2. It has poor solubility in water, which can make it difficult to work with in some experiments.
3. It is expensive to purchase.
Direcciones Futuras
There are several future directions for research involving 2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol. Some of the key directions include:
1. Studying the compound's effects on different types of cancer cells.
2. Investigating the compound's neuroprotective properties in animal models of neurodegenerative diseases.
3. Exploring the use of the compound as a potential therapeutic agent for inflammatory diseases.
4. Developing new synthetic methods for producing the compound more efficiently.
5. Investigating the compound's potential as a drug delivery agent.
In conclusion, 2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol is an important tool for studying various biological processes. Its wide range of biochemical and physiological effects make it an attractive compound for scientific research. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol is widely used in scientific research as a tool to study various biological processes. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. Some of the key scientific research applications of this compound include:
1. Cancer Research: 2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol has been shown to have anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
2. Neurological Research: This compound has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
3. Inflammation Research: 2,6-di-tert-butyl-4-[(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)thio]phenol has been found to have anti-inflammatory properties. It has been shown to reduce inflammation in various tissues, including the brain, liver, and lungs.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-(2,3,5-trifluoro-6-pyrrolidin-1-ylpyridin-4-yl)sulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2OS/c1-22(2,3)14-11-13(12-15(18(14)29)23(4,5)6)30-19-16(24)20(26)27-21(17(19)25)28-9-7-8-10-28/h11-12,29H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNJEIFPAZNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=C(C(=NC(=C2F)F)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294561.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294567.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294568.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294577.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294579.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-isopropyl-2-pyrrolidinone](/img/structure/B4294583.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294596.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294598.png)
![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(2-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294602.png)
![1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone](/img/structure/B4294615.png)
![2-{3,5,6-trichloro-4-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]pyridin-2-yl}-N-[4-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4294641.png)

![6'-amino-3'-(5-chloro-2-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4294651.png)